molecular formula C16H16ClNO2S B2691707 (E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide CAS No. 338415-80-8

(E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide

Cat. No.: B2691707
CAS No.: 338415-80-8
M. Wt: 321.82
InChI Key: LNCPWGIIXGFVGY-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to an ethene backbone, which is further substituted with a 4-chlorophenyl and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-chlorobenzaldehyde and 4-methylbenzylamine.

    Formation of the Ethene Backbone: The ethene backbone is formed through a Wittig reaction, where 4-chlorobenzaldehyde reacts with a suitable phosphonium ylide to form (E)-2-(4-chlorophenyl)ethene.

    Sulfonamide Formation: The final step involves the reaction of (E)-2-(4-chlorophenyl)ethene with 4-methylbenzylamine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

(E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in bacteria, leading to their growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide: shares structural similarities with other sulfonamides, such as sulfamethoxazole and sulfadiazine.

    Sulfamethoxazole: Commonly used as an antibiotic in combination with trimethoprim.

    Sulfadiazine: Used in the treatment of bacterial infections and as a part of combination therapy for toxoplasmosis.

Uniqueness

    Structural Features: The presence of both 4-chlorophenyl and 4-methylphenyl groups in this compound provides unique steric and electronic properties that differentiate it from other sulfonamides.

    The compound’s unique structure allows for diverse applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-13-2-4-15(5-3-13)12-18-21(19,20)11-10-14-6-8-16(17)9-7-14/h2-11,18H,12H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCPWGIIXGFVGY-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.